molecular formula C9H8BrNO2S B14380887 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide CAS No. 88089-46-7

3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide

Cat. No.: B14380887
CAS No.: 88089-46-7
M. Wt: 274.14 g/mol
InChI Key: GYFRPBHPVGMXSZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide is a heterocyclic compound that features both furan and thiazolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide typically involves the reaction of furan derivatives with thiazolium salts. One common method includes the condensation of 2-furylacetic acid with thiazolium bromide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide involves its interaction with biological targets such as enzymes and receptors. The furan and thiazolium rings can interact with active sites of enzymes, inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furylacetic acid: A precursor in the synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide.

    Thiazolium bromide: Another precursor used in the synthesis.

    Furanones: Oxidized derivatives of furan.

Uniqueness

This compound is unique due to its combined furan and thiazolium structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

88089-46-7

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

1-(furan-2-yl)-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide

InChI

InChI=1S/C9H8NO2S.BrH/c11-8(9-2-1-4-12-9)6-10-3-5-13-7-10;/h1-5,7H,6H2;1H/q+1;/p-1

InChI Key

GYFRPBHPVGMXSZ-UHFFFAOYSA-M

Canonical SMILES

C1=COC(=C1)C(=O)C[N+]2=CSC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.